Cas no 26580-55-2 (4-Chloro-2-(ethylamino)benzoic acid)
4-Chloro-2-(ethylamino)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-(ethylamino)Benzoic acid
- VYPGPUCXQSDVFK-UHFFFAOYSA-N
- 4-Chloro-2-ethylaminobenzoic acid
- 4-Chloro-2-(ethylamino)benzoic acid
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- MDL: MFCD17290557
- Inchi: 1S/C9H10ClNO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
- InChI Key: VYPGPUCXQSDVFK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)NCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 4.4
- Topological Polar Surface Area: 49.3
4-Chloro-2-(ethylamino)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D555736-1g |
4-Chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 1g |
$450 | 2024-06-05 | |
| Enamine | EN300-80418-0.05g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 0.05g |
$100.0 | 2023-02-12 | |
| Enamine | EN300-80418-0.1g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 0.1g |
$149.0 | 2023-02-12 | |
| Enamine | EN300-80418-0.25g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 0.25g |
$212.0 | 2023-02-12 | |
| Enamine | EN300-80418-0.5g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 0.5g |
$334.0 | 2023-02-12 | |
| Enamine | EN300-80418-1.0g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 1.0g |
$428.0 | 2023-02-12 | |
| Enamine | EN300-80418-2.5g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 2.5g |
$900.0 | 2023-02-12 | |
| Enamine | EN300-80418-5.0g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 5.0g |
$1779.0 | 2023-02-12 | |
| Enamine | EN300-80418-10.0g |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 10.0g |
$3470.0 | 2023-02-12 | |
| 1PlusChem | 1P01AJTW-50mg |
4-chloro-2-(ethylamino)benzoic acid |
26580-55-2 | 95% | 50mg |
$180.00 | 2024-05-08 |
4-Chloro-2-(ethylamino)benzoic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4-Chloro-2-(ethylamino)benzoic acid
Comprehensive Analysis of 4-Chloro-2-(ethylamino)benzoic acid (CAS No. 26580-55-2): Properties, Applications, and Industry Insights
4-Chloro-2-(ethylamino)benzoic acid (CAS No. 26580-55-2) is a specialized organic compound with a molecular formula of C9H10ClNO2. This chlorinated benzoic acid derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's ethylamino and chloro substituents contribute to its distinct physicochemical properties, including a molecular weight of 199.63 g/mol and moderate solubility in polar organic solvents.
Recent studies highlight the growing demand for halogenated aromatic compounds like 4-Chloro-2-(ethylamino)benzoic acid in drug discovery programs. Pharmaceutical researchers are particularly interested in its potential as a building block for novel anti-inflammatory agents, given the structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). The compound's carboxylic acid functionality allows for diverse derivatization possibilities, making it valuable for structure-activity relationship studies in medicinal chemistry.
From an industrial perspective, 26580-55-2 has shown promise in specialty chemical applications. Its balanced lipophilicity (logP ~2.1) and hydrogen bonding capacity make it suitable for developing advanced intermediates in crop protection formulations. Several patent applications have disclosed its utility in creating herbicide safeners that protect crops while enhancing the efficacy of weed control agents. This aligns with current agricultural trends toward precision farming and sustainable agrochemicals.
The synthesis of 4-Chloro-2-(ethylamino)benzoic acid typically involves multi-step organic transformations starting from commercially available 2-amino-4-chlorobenzoic acid. Modern synthetic approaches emphasize green chemistry principles, with recent literature reporting improved yields through catalytic amination methods. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, with purity standards exceeding 98% for research-grade material.
In material science applications, this compound has demonstrated interesting properties as a ligand precursor for metal-organic frameworks (MOFs). Researchers are exploring its coordination chemistry with transition metals for potential applications in molecular recognition systems. The chloro substituent provides an additional site for further functionalization, enabling the creation of diverse supramolecular architectures with tailored properties.
Quality control specifications for CAS 26580-55-2 typically include rigorous testing for residual solvents, heavy metals, and related substances. Leading manufacturers employ quality by design (QbD) approaches to ensure batch-to-batch consistency, particularly for pharmaceutical applications. Storage recommendations generally suggest protection from light and moisture at controlled room temperature to maintain stability.
The global market for 4-Chloro-2-(ethylamino)benzoic acid reflects broader trends in fine chemicals demand. Market analysts project steady growth in the coming years, driven by increasing R&D investment in small molecule therapeutics and specialty agrochemicals. Regional production is concentrated in pharmaceutical hubs with strong capabilities in custom synthesis and process chemistry optimization.
Environmental and safety considerations for handling 26580-55-2 follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Waste disposal should comply with local regulations for halogenated organic waste streams.
Emerging research directions for this compound include exploration of its biological activity profile and potential applications in bioconjugation chemistry. Recent publications have investigated its use in creating fluorescent probes for biochemical assays, leveraging the aromatic system's photophysical properties. These developments position 4-Chloro-2-(ethylamino)benzoic acid as a versatile scaffold for multiple scientific disciplines.
For researchers sourcing this material, key considerations include certificate of analysis details, supplier reliability, and scalability of synthetic routes. The compound is available from specialty chemical providers in quantities ranging from milligram to kilogram scale, with pricing structures reflecting purity grades and packaging specifications.
Future prospects for CAS 26580-55-2 appear promising as synthetic methodologies continue to advance. The compound's structural features make it particularly relevant for fragment-based drug discovery approaches and combinatorial chemistry applications. Ongoing research into its physicochemical properties may reveal additional utilities in materials science and chemical biology.
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